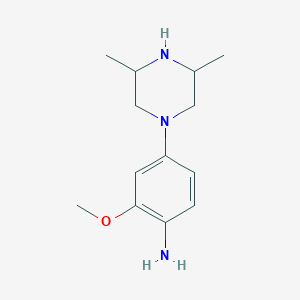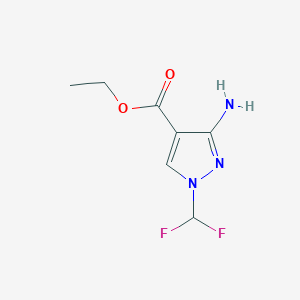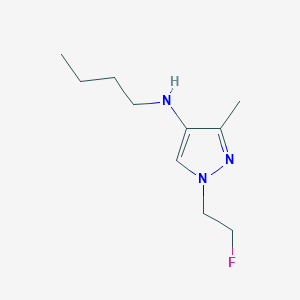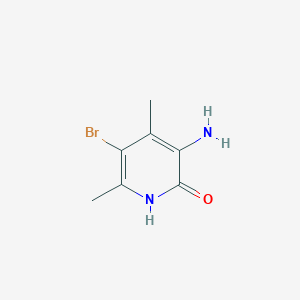![molecular formula C8H12F3N3 B11733865 N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}ethanamine](/img/structure/B11733865.png)
N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine is a compound that features a trifluoromethyl group attached to a pyrazole ring The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the molecules it is part of
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-{[1-Methyl-3-(trifluormethyl)-1H-pyrazol-5-yl]methyl}ethanamin kann über verschiedene Synthesewege erfolgen. Ein übliches Verfahren umfasst die Lithiierung von 1-Methyl-3-(trifluormethyl)-1H-pyrazol, gefolgt von der Reaktion mit einem geeigneten Elektrophil . Die Reaktionsbedingungen umfassen typischerweise die Verwendung einer starken Base wie n-Butyllithium in einem geeigneten Lösungsmittel wie Tetrahydrofuran (THF) bei niedrigen Temperaturen.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können die großtechnische Synthese unter Verwendung von kontinuierlichen Fließreaktoren umfassen. Dieser Ansatz ermöglicht eine bessere Kontrolle der Reaktionsbedingungen und verbesserte Ausbeuten. Die Verwendung von Fließreaktoren hilft auch bei der Skalierung der Produktion, wobei gleichzeitig die Qualität und Reinheit der Verbindung erhalten bleibt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-{[1-Methyl-3-(trifluormethyl)-1H-pyrazol-5-yl]methyl}ethanamin durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Pyrazolring.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Nucleophile: Verschiedene Nucleophile wie Amine, Thiole und Halogenide können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu entsprechenden Pyrazoloxiden führen, während die Reduktion zu der reduzierten Form der Verbindung mit veränderten funktionellen Gruppen führen kann .
Wissenschaftliche Forschungsanwendungen
N-{[1-Methyl-3-(trifluormethyl)-1H-pyrazol-5-yl]methyl}ethanamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Pharmazeutische Chemie: Es wird als Baustein für die Synthese verschiedener bioaktiver Moleküle verwendet, einschließlich potenzieller Medikamentenkandidaten.
Agrochemie: Die Verbindung wird bei der Entwicklung von Agrochemikalien wie Herbiziden und Pestiziden eingesetzt.
Materialwissenschaft: Es dient als Vorläufer für die Synthese von fortgeschrittenen Materialien mit spezifischen Eigenschaften.
Biologische Studien: Die Verbindung wird in biologischen Studien verwendet, um ihre Auswirkungen auf verschiedene biologische Pfade und Ziele zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von N-{[1-Methyl-3-(trifluormethyl)-1H-pyrazol-5-yl]methyl}ethanamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Pfaden. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung, so dass sie leicht Zellmembranen durchdringen kann. Sobald sie sich in der Zelle befindet, kann sie mit verschiedenen Enzymen und Rezeptoren interagieren, ihre Aktivität modulieren und zu den gewünschten biologischen Effekten führen .
Wirkmechanismus
The mechanism by which ethyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige ähnliche Verbindungen umfassen:
- 1-Methyl-3-(trifluormethyl)-1H-pyrazol-4-boronsäure-pinacolester
- 1-Methyl-3-(trifluormethyl)-1H-pyrazol-5-boronsäure
Einzigartigkeit
N-{[1-Methyl-3-(trifluormethyl)-1H-pyrazol-5-yl]methyl}ethanamin ist aufgrund seines spezifischen Substitutionsschemas am Pyrazolring einzigartig, das ihm unterschiedliche chemische und biologische Eigenschaften verleiht. Das Vorhandensein der Ethanamingruppe erhöht außerdem seine Vielseitigkeit in verschiedenen chemischen Reaktionen und Anwendungen .
Eigenschaften
Molekularformel |
C8H12F3N3 |
|---|---|
Molekulargewicht |
207.20 g/mol |
IUPAC-Name |
N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]ethanamine |
InChI |
InChI=1S/C8H12F3N3/c1-3-12-5-6-4-7(8(9,10)11)13-14(6)2/h4,12H,3,5H2,1-2H3 |
InChI-Schlüssel |
BIANAEGCOVKGQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=CC(=NN1C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(Trifluoromethyl)phenyl]cyclopropanemethanamine](/img/structure/B11733799.png)


![(3R)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733807.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11733818.png)


![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11733841.png)

![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine](/img/structure/B11733860.png)
![7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine](/img/structure/B11733864.png)

